molecular formula C26H24N2O6 B4300331 1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Cat. No.: B4300331
M. Wt: 460.5 g/mol
InChI Key: CPIOMSQHTINNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of the naphthyl and phenyl groups, and the final carboxylation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(2-hydroxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 1-ethyl-3-(4-methoxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the naphthyl and pyrrolo[3,4-c]pyrrole core provides a distinct structure that can interact with various molecular targets in unique ways.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethyl-1-(2-hydroxy-4-methoxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-3-26(25(32)33)21-20(22(27-26)17-12-11-15(34-2)13-19(17)29)23(30)28(24(21)31)18-10-6-8-14-7-4-5-9-16(14)18/h4-13,20-22,27,29H,3H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIOMSQHTINNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C(C(N1)C3=C(C=C(C=C3)OC)O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 2
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 3
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 4
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 5
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Reactant of Route 6
1-ETHYL-3-(2-HYDROXY-4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

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